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Compound Name: Pitcoin4

Cat. No.: B15621803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pitcoin4's performance against other

phosphoinositide 3-kinase (PI3K) isoforms, supported by experimental data. Pitcoin4 is a

member of the PITCOIN (PhosphatidylInositol Three-kinase Class twO INhibitor) series of

compounds, which have been developed as potent and highly selective inhibitors of the class II

alpha PI3K isoform (PI3K-C2α).[1]

Executive Summary
Experimental data demonstrates that Pitcoin4 is a highly selective inhibitor of PI3K-C2α with

nanomolar potency.[1] Its cross-reactivity against other PI3K isoforms, including class I and

other class II isoforms, is minimal, highlighting its potential as a specific tool for studying the

function of PI3K-C2α and as a starting point for the development of targeted therapeutics.

Profiling of the PITCOIN series against a broad panel of kinases has shown no significant off-

target inhibition.[1][2]

Data Presentation
Table 1: Comparative IC50 Values of PITCOIN
Compounds Against PI3K Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

Pitcoin4 and related PITCOIN compounds against various PI3K isoforms. Lower values
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indicate higher potency.

Comp
ound

PI3K-
C2α
(nM)

PI3K-
C2β
(nM)

PI3K-
C2γ
(nM)

p110α
(nM)

p110β
(nM)

p110δ
(nM)

p110γ
(nM)

Vps34
(nM)

Pitcoin4 15 >10000 >10000 >20000 ND ND ND >20000

PITCOI

N1
126 ~1000 >1000 >20000 ND ND ND >20000

PITCOI

N2
104 1500 >10000 >20000 ND ND ND >20000

PITCOI

N3
95 >10000 >10000 >20000 ND ND ND >20000

ND: Not Determined. Data compiled from Kücükdisli et al., 2023 and Lo et al., 2022.[1][2]

Table 2: Selectivity Profile of Pitcoin4
This table highlights the selectivity of Pitcoin4 for PI3K-C2α over other PI3K isoforms.

Isoform Pitcoin4 IC50 (nM)
Selectivity Fold (vs. PI3K-
C2α)

PI3K-C2α 15 1

PI3K-C2β >10000 >667

PI3K-C2γ >10000 >667

p110α >20000 >1333

Vps34 >20000 >1333

Selectivity fold is calculated as IC50 (Isoform) / IC50 (PI3K-C2α).
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Simplified PI3K Signaling Pathway
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Caption: Simplified PI3K signaling pathway.
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Workflow for PI3K Inhibitor Selectivity Profiling
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Caption: Experimental workflow for determining PI3K inhibitor selectivity.

Experimental Protocols
The cross-reactivity and selectivity of Pitcoin4 and other PITCOIN compounds were primarily

determined using in vitro biochemical kinase assays.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly

proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor

indicates its inhibitory potency.
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Methodology:

Reaction Setup: Purified recombinant PI3K isoforms (including Class I: p110α, p110β,

p110δ, p110γ; Class II: PI3K-C2α, PI3K-C2β, PI3K-C2γ; and Class III: Vps34) were

incubated in a kinase reaction buffer.

Substrate and ATP: The lipid substrate, such as phosphatidylinositol-4,5-bisphosphate

(PIP2), and a fixed concentration of ATP (typically at or near the Km for each kinase, e.g., 10

µM) were added to the reaction mixture.

Inhibitor Addition: A series of dilutions of the test compound (e.g., Pitcoin4) were added to

the reaction wells.

Kinase Reaction: The kinase reaction was initiated by the addition of the enzyme and

allowed to proceed for a specific duration at room temperature.

Signal Generation: The ADP-Glo™ Reagent was added to terminate the kinase reaction and

deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to

convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to

produce a luminescent signal.

Data Analysis: The luminescence was measured using a luminometer. The half-maximal

inhibitory concentration (IC50) value was determined by plotting the percentage of kinase

inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-

response curve.

Kinome-wide Selectivity Profiling (KINOMEscan™)
To assess the broader selectivity of the PITCOIN compounds, they were profiled against a

large panel of human kinases using the KINOMEscan™ technology. This is a competition-

based binding assay.

Methodology:

Assay Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to the kinase active site.
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Procedure: The kinase of interest is tagged with DNA, and the test compound is incubated

with the kinase and the immobilized ligand. The amount of kinase that binds to the

immobilized ligand is quantified using qPCR of the DNA tag.

Data Analysis: The results are typically reported as the percentage of the kinase that remains

bound to the immobilized ligand in the presence of the test compound, compared to a DMSO

control. A lower percentage indicates stronger binding of the test compound to the kinase.

The dissociation constant (Kd) can also be determined. The PITCOIN series, including

precursors to Pitcoin4, showed no significant inhibition of over 118 diverse kinases,

demonstrating their high selectivity.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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